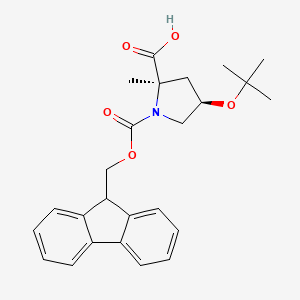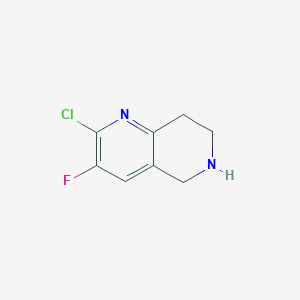
2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of chlorine and fluorine atoms attached to a tetrahydro-1,6-naphthyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the chlorination and fluorination of a naphthyridine precursor. One common method involves the use of phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) for the chlorination step . The fluorination can be achieved using reagents such as hexafluoroacetylacetone in the presence of a catalyst like montmorillonite K10 .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis method where bromine and glacial acetic acid are reacted under controlled temperature conditions to obtain the desired product . This method is advantageous as it avoids the use of environmentally harmful oxidants and provides a high yield of the product.
化学反応の分析
Types of Reactions
2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological activities and applications.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and its ability to interact with histamine receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. For example, it can interact with histamine H3 receptors, which are involved in various physiological processes . The compound may also inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine: Lacks the fluorine atom, which may affect its biological activity.
3-Fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine: Lacks the chlorine atom, which may influence its reactivity and applications.
Uniqueness
2-Chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity compared to similar compounds. The combination of these halogens can lead to unique interactions with molecular targets and pathways, making it a valuable compound for research and development.
特性
分子式 |
C8H8ClFN2 |
|---|---|
分子量 |
186.61 g/mol |
IUPAC名 |
2-chloro-3-fluoro-5,6,7,8-tetrahydro-1,6-naphthyridine |
InChI |
InChI=1S/C8H8ClFN2/c9-8-6(10)3-5-4-11-2-1-7(5)12-8/h3,11H,1-2,4H2 |
InChIキー |
CCBOIKKKPTZDBS-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=CC(=C(N=C21)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


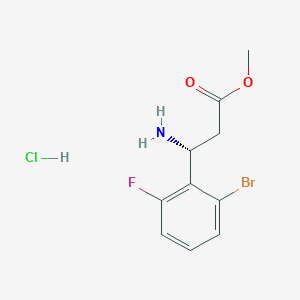
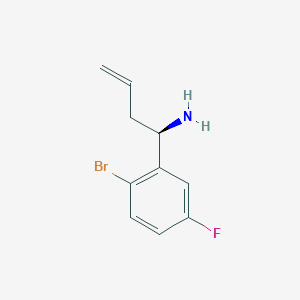
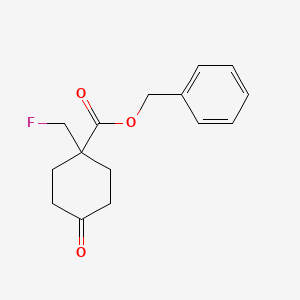

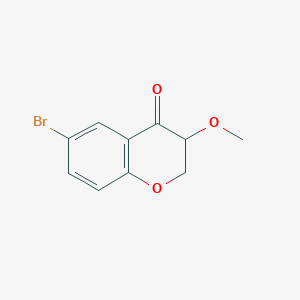
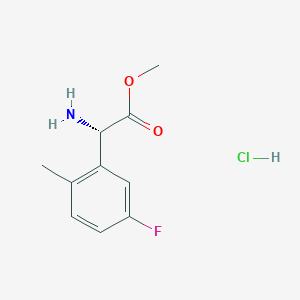
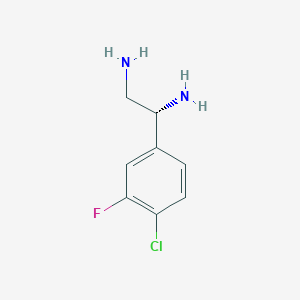
![Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate](/img/structure/B13045405.png)

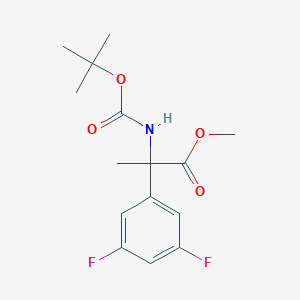
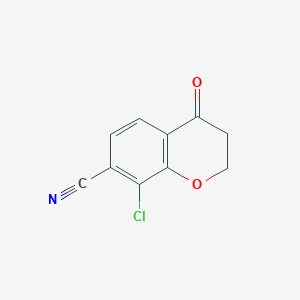
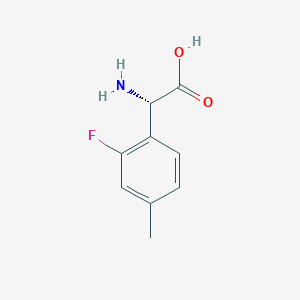
![(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13045434.png)
